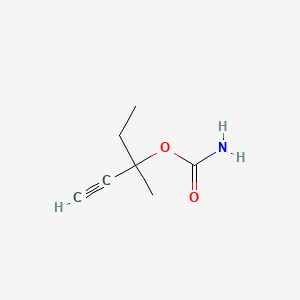

Meparfynol carbamate

Description

Historical Context of Meparfynol Derivatives in Preclinical Investigations

The journey of meparfynol carbamate (B1207046) in research is intrinsically linked to the earlier explorations of meparfynol and the evolution of carbamate chemistry in medicinal applications.

Early Pharmacological Observations of Meparfynol (3-methylpent-1-yn-3-ol) in Research

Meparfynol, chemically known as 3-methylpent-1-yn-3-ol (PubChem CID 6494), was recognized in early pharmacological investigations for its hypnotic and anticonvulsant properties. mims.comctdbase.org This compound has been classified as a sedative/hypnotic. mims.comwikipedia.org Research into its effects dates back to observations such as those reported by Marley in 1959. mims.com

Development of Meparfynol Carbamate as a Chemical Entity in Patent Literature

The chemical entity this compound (PubChem CID 9333) has appeared in patent literature, indicating its development and exploration for various potential applications. uni.lu Patents associated with this compound, including its salt forms, suggest its utility in modulating sensory processing and cognitive functions. mims.com Furthermore, patent disclosures point to its potential use in addressing symptoms related to psychosis, schizophrenia, mood disorders, nervous system disorders, and behavioral disorders. mims.comuni.lu

Relationship to Other Carbamate-Based Preclinical Agents and Meprobamate Analogues

This compound belongs to the carbamate class, a significant group of compounds in drug discovery. wmcloud.org Carbamates are often considered structural analogues of amide bonds, which contributes to their relevance in medicinal chemistry. wmcloud.org While specific comparative preclinical data between this compound and meprobamate (PubChem CID 4064) analogues were not detailed in the search results, the broader class of carbamates includes agents with anticonvulsant, anxiolytic, and muscle relaxant properties, aligning with the pharmacological profile often associated with meprobamate and similar compounds. This general classification highlights a shared chemical motif and potential for similar therapeutic areas within preclinical investigations.

Overview of the Carbamate Functional Group in Bioactive Compounds

The carbamate functional group is a prevalent and important motif in the design and development of bioactive compounds.

Significance of the Carbamate Motif in Preclinical Drug Discovery

Carbamate-bearing molecules hold substantial importance in modern drug discovery and medicinal chemistry, forming structural elements of numerous approved therapeutic agents. Their increasing utilization in preclinical drug discovery is attributed to several key properties. Carbamates generally exhibit good chemical and proteolytic stability, which is crucial for maintaining compound integrity in biological systems. wmcloud.org They also possess the ability to permeate cell membranes, with some even capable of crossing the blood-brain barrier, which is a vital characteristic for central nervous system-acting agents. wmcloud.org Furthermore, carbamates are widely employed as peptide bond surrogates in medicinal chemistry, offering metabolic stability toward enzymes like aminopeptidases. Their unique capacity to modulate inter- and intramolecular interactions with target enzymes or receptors further underscores their significance in designing compounds with desired biological activities.

Structural Characteristics of the Carbamate Moiety in Medicinal Chemistry Research

Structurally, the carbamate functional group is characterized by a carbonyl group (C=O) bonded to both an alkoxyl group (OR) and an amino group (NRR'). wmcloud.org This arrangement gives carbamates features akin to both amides and esters, often described as "amide-ester hybrids." wmcloud.org The carbamate moiety is known for its inherent chemical and proteolytic stability. wmcloud.org A notable structural characteristic is the degree of conformational restriction imposed by the delocalization of nonbonded electrons from the nitrogen into the carboxyl moiety. This delocalization results in a pseudo double bond character, which can lead to the existence of syn and anti isomers. While the amide resonance contributes to the stabilization of the carbamate moiety, this resonance is typically 3–4 kcal mol⁻¹ lower than that observed in amides due to steric and electronic perturbations from the additional oxygen atom. wmcloud.org The presence of a C=O dipole allows carbamates to function as hydrogen bond acceptors, and to a lesser extent, the N-C dipole enables them to act as hydrogen bond donors. wmcloud.org

Structure

3D Structure

Properties

CAS No. |

302-66-9 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

3-methylpent-1-yn-3-yl carbamate |

InChI |

InChI=1S/C7H11NO2/c1-4-7(3,5-2)10-6(8)9/h1H,5H2,2-3H3,(H2,8,9) |

InChI Key |

GXCDLJXPZVCHBX-UHFFFAOYSA-N |

SMILES |

CCC(C)(C#C)OC(=O)N |

Canonical SMILES |

CCC(C)(C#C)OC(=O)N |

Other CAS No. |

302-66-9 |

Synonyms |

methylpentynol carbamate |

Origin of Product |

United States |

Pharmacological Mechanisms and Preclinical Activity of Meparfynol Carbamate

Cholinesterase Inhibition Mechanisms (In Vitro and Animal Models)

Carbamates are a well-known class of cholinesterase inhibitors, affecting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory action of carbamates on these enzymes is crucial for their pharmacological effects.

Carbamates typically act as reversible or pseudo-irreversible inhibitors of acetylcholinesterase (AChE). The mechanism involves the carbamylation of the serine residue within the catalytic triad (B1167595) of the AChE enzyme mdpi.comresearchgate.net. This carbamylated enzyme complex is more stable than the acetylated intermediate formed during natural acetylcholine (B1216132) hydrolysis but is ultimately hydrolyzed, leading to the regeneration of the active enzyme, albeit at a slower rate than the natural substrate mdpi.comresearchgate.net. This characteristic is why carbamates are often considered "reversible" AChE inhibitors in a pharmacological context, distinguishing them from organophosphates that form a more stable, often irreversible, bond mdpi.com.

Similar to AChE, carbamates can also inhibit butyrylcholinesterase (BChE). Some carbamate (B1207046) derivatives have demonstrated selectivity towards BChE over AChE, which can be a desirable property in certain therapeutic applications, such as in the later stages of Alzheimer's disease where BChE activity may increase mdpi.comirb.hr. This selectivity can be influenced by the structural features of the carbamate, allowing for differential interactions with the active sites of the two enzymes mdpi.comirb.hr. While general carbamate selectivity for BChE has been observed in various compounds, specific selectivity profiles for meparfynol carbamate are not extensively detailed in the available literature.

Butyrylcholinesterase (BChE) Inhibition and Selectivity Profiles

Modulation of Neurotransmitter Receptors (Preclinical Investigations)

Beyond cholinesterase inhibition, carbamates, including this compound, have been investigated for their potential to modulate other neurotransmitter receptors.

Neuronal nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in various physiological and pathological functions in the central and peripheral nervous systems unimi.itmdpi.commdpi.comnih.govfrontiersin.org. Some carbamates have been identified as ligands for nAChRs, acting as agonists, partial agonists, or allosteric modulators unimi.itmdpi.com. A patent application mentions "this compound salt form" in the context of "Selective alpha7 nicotinic acetylcholine receptor ligands," suggesting a potential interaction with this specific nAChR subtype googleapis.com. However, detailed research findings, including specific binding affinities (e.g., Ki values) or functional data (e.g., EC50 values) for this compound's interaction with neuronal nAChRs, are not provided in the current search results.

Melatonin (B1676174) receptors, specifically hMT1 and hMT2, are G protein-coupled receptors that bind melatonin and play a crucial role in regulating circadian rhythms nih.govnih.govmdpi.commdpi.comunife.itresearchgate.net. While certain carbamate insecticides (e.g., carbaryl (B1668338), carbofuran) have been shown to bind to human melatonin receptors, exhibiting higher affinity for hMT2 compared to hMT1, and to influence circadian activity rhythms in animal models nih.govnih.govresearchgate.net, there is no specific data found in the current search linking this compound directly to binding affinities for hMT1 or hMT2 receptors or to observed circadian effects in animal models. The general understanding of carbamates interacting with melatonin receptors is derived from studies on other carbamate compounds researchgate.netnih.govnih.govmdpi.commdpi.comunife.itresearchgate.netmdpi.comnih.govmdpi.comebsco.combiorxiv.org.

Modulation of Sensory Processing and Cognitive Functions in Preclinical Animal Models

This compound has been identified as a compound capable of modulating both sensory processing and cognitive functions. Specifically, studies indicate that Meparfynol can enhance these functions. Furthermore, it has been explored for its potential in alleviating symptoms associated with sensory processing impairment and cognitive impairment in preclinical settings. thegoodscentscompany.com

Dopamine (B1211576) Receptor Subtype D3 (D3R) Modulation

This compound has been associated with the modulation of dopamine D2 and D3 receptors. wikipedia.org The dopamine D3 receptor (D3R), a member of the D2-like receptor family, is primarily located in the ventral striatum but can be overexpressed in the dorsal striatum following certain treatments, drawing attention to its role in conditions like L-DOPA-induced dyskinesia (LID). semanticscholar.org D3Rs are implicated in various central nervous system functions, including movement control, cognition, learning, reward, emotional regulation, and social behavior, making them a promising target for drug research in disorders such as schizophrenia, drug abuse, and Parkinson's disease. flybase.org

Recent research has focused on carbamate-based molecules, including O-biphenyl carbamates, as multitarget-directed ligands designed to exhibit combined activity at human fatty acid amide hydrolase (FAAH) and the dopamine D3 receptor. chemspider.com This dual targeting approach is considered relevant for addressing various types of addiction and other compulsive behaviors. chemspider.com Compound 33, an O-biphenyl carbamate, was selected for pharmacokinetic studies due to its balanced affinities for FAAH and D3R and selectivity over off-targets like the dopamine D2 receptor and endocannabinoid receptor CB1. chemspider.com

Enzyme and Target Interaction Studies (In Vitro Research)

Fatty Acid Amide Hydrolase (FAAH) Inhibition and Dual Target Approaches

This compound belongs to a class of carbamate derivatives that have been developed as inhibitors of fatty acid amide hydrolase (FAAH). chemspider.comnih.gov FAAH is a key enzyme responsible for the degradation of endocannabinoids like anandamide (B1667382) (AEA). iu.edu Inhibition of FAAH leads to increased levels of AEA, which can exert cannabinoid receptor-mediated effects. wikipedia.org

A new series of carbamate-based FAAH inhibitors has been developed to achieve improved solubility and stability in aqueous media while maintaining high inhibition potency against the target. nih.gov These inhibitors have shown promising biological activity in cellular and ex vivo models of neuroinflammation. nih.gov The strategy of developing dual-target compounds that simultaneously engage FAAH with other targets, such as the dopamine D3 receptor, is an emerging area of research. chemspider.comnih.gov This polypharmacological approach aims to address complex central nervous system disorders and neurodegenerative diseases. nih.gov

Carbonic Anhydrase Inhibition by Carbamate Derivatives

Carbamate derivatives, as a class, have demonstrated significant inhibitory effects on human carbonic anhydrase (hCA) isoenzymes, specifically hCA I and hCA II. wikipedia.org Studies have shown that these carbamates can effectively inhibit both hCA I and hCA II with inhibition constants (Ki) in the nanomolar range. wikipedia.org For instance, the Ki values reported for hCA I ranged from 194.4 to 893.5 nM, and for hCA II, from 103.9 to 835.7 nM. wikipedia.org This inhibitory activity is notable and suggests a potential role for carbamate derivatives in modulating carbonic anhydrase activity.

Table 1: Carbonic Anhydrase Inhibition by Carbamate Derivatives (Example Ki Values)

| Enzyme Target | Ki Range (nM) wikipedia.org |

| hCA I | 194.4 - 893.5 |

| hCA II | 103.9 - 835.7 |

Beyond carbonic anhydrases, these carbamate derivatives were also found to inhibit acetylcholinesterase (AChE) at nanomolar levels, with Ki values ranging from 12.0 to 61.3 nM. wikipedia.org This highlights the multi-target potential of carbamate scaffolds.

Molecular Docking and In Silico Modeling of Target Interactions

Molecular docking and in silico modeling are computational methods widely employed in drug discovery to predict the binding mode and affinity of a ligand (such as this compound) with a target protein of known three-dimensional structure. wikipedia.orgnih.gov These methodologies allow researchers to simulate the interactions between molecules, compute binding affinities, and identify potential drug targets. nih.gov

The process typically involves preparing the 3D structure of the protein receptor and the ligands, followed by defining a conformational search space. wikipedia.org Popular docking tools utilize stochastic search algorithms to generate a set of poses (receptor-ligand complexes) ranked by predicted binding energy. nih.gov Molecular dynamics simulations, a time-dependent extension of molecular docking, can further enhance the understanding of these interactions by exploring different protein-ligand binding pathways and assessing the stability of the docked complex over time. nih.gov

For compounds like this compound, in silico modeling would be crucial for elucidating the precise molecular interactions responsible for its observed modulation of D3R and inhibition of FAAH and carbonic anhydrases. By analyzing hydrogen bonds, hydrophobic interactions, and other binding site residues, these studies can provide valuable insights into the structure-activity relationships and guide the design of more potent and selective derivatives. iu.eduwikipedia.org

Structure Activity Relationship Sar and Computational Studies of Carbamates

Computational Chemistry in Carbamate (B1207046) Design

Computational chemistry plays a crucial role in modern drug discovery and design, offering powerful tools to understand molecular interactions, predict biological activities, and optimize chemical structures. These methods are extensively applied to various chemical classes, including carbamates, to accelerate the identification and development of compounds with desired properties plos.org. Techniques such as in silico chemical clustering, molecular modeling, Quantitative Structure-Activity Relationship (QSAR), 3D-QSAR, virtual screening, and structure-based design methodologies are commonly employed to explore chemical space and guide synthetic efforts for carbamate derivatives plos.orgjapsonline.comnih.govmdpi.comopenbioinformaticsjournal.com.

However, specific detailed research findings or data tables focusing solely on Meparfynol carbamate within the realm of computational chemistry in carbamate design were not found in the available literature. Most studies discuss these computational approaches in the broader context of carbamates as a class or other specific carbamate derivatives.

In Silico Chemical Clustering and Molecular Modeling

In silico chemical clustering involves grouping small molecules based on their structural similarities or physicochemical properties, which is crucial for sampling datasets representatively, generating diverse or focused chemical libraries, and guiding the selection of compounds for experimental validation chemspider.com. Molecular modeling, on the other hand, encompasses a range of computational techniques used to model and simulate the behavior of molecules, including their three-dimensional structures and interactions uib.no. These methods are fundamental for understanding the chemical space occupied by compounds and for predicting their potential interactions with biological targets openbioinformaticsjournal.comchemrxiv.org.

Despite the general applicability of these techniques to carbamate compounds, specific studies detailing in silico chemical clustering or molecular modeling efforts directly involving this compound were not identified. Research often focuses on broader sets of carbamates or other chemical scaffolds to derive general principles for design rsc.org.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional counterpart, 3D-QSAR, are computational methods that establish mathematical relationships between the chemical structure of compounds and their biological activity openbioinformaticsjournal.com. These models use molecular descriptors (e.g., steric, electrostatic, hydrophobic properties) to predict the activity of new or untested compounds based on the activities of similar compounds whose properties have been assessed openbioinformaticsjournal.com. For carbamates, QSAR and 3D-QSAR studies have been successfully employed to identify essential structural features and physicochemical properties for various biological activities, such as acetylcholinesterase (AChE) inhibition nih.govasianjpr.comnih.govnih.govgoogle.com. These studies often involve techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to map out regions where specific molecular properties are favorable or unfavorable for activity nih.govgoogle.com.

While QSAR and 3D-QSAR are powerful tools for carbamate research, no specific QSAR or 3D-QSAR models or detailed research findings directly related to this compound were found in the search results. Studies typically focus on series of carbamate derivatives designed for specific therapeutic targets plos.orgnih.govasianjpr.comnih.govnih.gov.

Virtual Screening and Structure-Based Design Methodologies

Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential lead candidates that are likely to bind to a specific biological target plos.orgjapsonline.comchemrxiv.orgyoutube.comnih.gov. Structure-based virtual screening (SBVS) specifically leverages the known three-dimensional structure of the target protein to predict the binding mode and affinity of ligands, often employing molecular docking algorithms plos.orgjapsonline.comnih.govmdpi.comchemrxiv.orgnih.govmdpi.com. These methodologies are critical for prioritizing compounds for experimental testing, thereby reducing the time and cost associated with drug development plos.orgjapsonline.comnih.gov. Structure-based design, a broader concept, uses the structural information of a target to rationally design new molecules with improved binding characteristics mdpi.comnih.gov.

Despite the widespread application of virtual screening and structure-based design in the discovery of carbamate-based inhibitors and other active compounds mdpi.comnih.govnih.gov, no specific virtual screening campaigns or detailed structure-based design methodologies focusing on this compound were identified in the search results. The literature primarily discusses these techniques in a general context or in relation to other carbamate scaffolds plos.orgjapsonline.comnih.govchemrxiv.orgnih.govyoutube.comnih.govmdpi.comnih.govresearchgate.net.

Metabolic Pathways and Biotransformation Research Excluding Human Metabolism

Enzymatic Degradation of Carbamates

The degradation of carbamates in biological systems is primarily mediated by specific enzyme classes that facilitate their breakdown into simpler, often less toxic, compounds.

Role of Hydrolases and Oxidoreductases in BiotransformationEnzymatic degradation pathways for carbamates are largely orchestrated by enzymes belonging to the hydrolase and oxidoreductase classes. Hydrolases play a crucial role in the initial step of carbamate (B1207046) degradation, which typically involves the hydrolysis of the ester or amide bond within the carbamate moietyfrontiersin.orgnih.gov. This process can lead to the formation of hydrolysis products such as methylamine (B109427) and carbon dioxide (CO2)frontiersin.org. Examples of such enzymes include Carbaryl (B1668338) hydrolases (CH), CehA from Rhizobium sp. AC100, and McbA from Pseudomonas sp. C5pp, which are part of the esterase familyfrontiersin.orgnih.gov. Other reported hydrolases involved in carbamate biotransformation include Methomyl hydrolase (MeH), Oxamyl hydrolase (OxH), and Aldicarb (B1662136) hydrolase (AlH)frontiersin.org.

Oxidoreductases are also significant in carbamate biotransformation, particularly in the oxygenation or hydroxylation of the aromatic nucleus found in some carbamates. This oxygenation increases the oxidation status of the compound, making it more susceptible to further degradation nih.gov. Oxygenases, including monooxygenases/hydroxylases and dioxygenases, catalyze these reactions nih.gov. While these enzymatic roles are well-established for carbamates generally, specific details regarding the enzymatic degradation of Meparfynol carbamate by these enzyme classes are not extensively detailed in the provided literature.

Identification of Metabolites and Degradation Intermediates in In Vitro Systems and Animal ModelsThe enzymatic breakdown of carbamates can lead to the formation of various metabolites and degradation intermediates. For instance, the metabolism of aldicarb involves a hydrolytic route leading to the formation of oximes, which can further dehydrate to nitriles. An oxidative route for aldicarb results in the formation of sulfones via sulfoxidesfrontiersin.org. Carbamates with aromatic nuclei, such as propoxur, Carbaryl, carbofuran (B1668357), and carbendazim, are degraded through the formation of dihydroxy aromatic intermediates like catecholsfrontiersin.orgnih.gov. Oxime pesticides, including aldicarb, oxamyl, and methomyl, form respective oximes upon hydrolysisfrontiersin.orgnih.gov. For example, carbofuran degradation can proceed via hydrolysis of the carbamate ester linkage to form carbofuran phenol, hydrolysis of the ether linkage in the furanyl ring, or oxidation of the aromatic nucleus to form hydroxycarbofuranfrontiersin.orgresearchgate.net.

While these are common degradation patterns for various carbamates, specific studies identifying the precise metabolites and degradation intermediates of this compound in in vitro systems or animal models are not explicitly provided in the available search results. Therefore, detailed research findings on this compound's specific metabolic pathways and intermediates in these contexts are limited.

Microbial Degradation Pathways and Bioremediation ResearchMicroorganisms, including various bacterial and fungal species, play a significant role in the degradation of carbamates in the environmentfrontiersin.orgnih.govresearchgate.netacademicjournals.orgnih.gov. The widespread application of carbamate pesticides has exerted selective pressure on microbiota, leading to the evolution of detoxification and degradation pathwaysfrontiersin.orgnih.gov. Many microbes can utilize carbamates as their sole carbon and nitrogen sourcenih.govresearchgate.net.

Microbial degradation processes often involve the enzymatic hydrolysis of the methylcarbamate linkage academicjournals.org. Conserved metabolic themes in microbial degradation include the enzymatic hydrolysis of the carbamate ester or amide linkage, the funnelling of aryl carbamates into dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation frontiersin.orgnih.gov. Genera such as Pseudomonas, Stenotropomonas, Micrococcus, Enterobacter, Nocardioides, Pseudaminobacter, Serratia, Mucor, Trametes, Trichoderma, Pichia, and Aspergillus have been reported to transform or degrade carbamate pesticides researchgate.net.

Microbial degradation is a key component of bioremediation strategies, which aim to remove or neutralize hazardous compounds from the environment academicjournals.orgnih.gov. Bioaugmentation, the process of supplementing microorganisms with nutrients or carbon sources, can accelerate carbamate degradation academicjournals.org. The ultimate goal of bioremediation is often the complete mineralization of contaminants to H2O and CO2 academicjournals.org. While the principles of microbial degradation are well-established for carbamates, specific research detailing the microbial degradation pathways and bioremediation potential of this compound is not available in the provided sources.

Preclinical Biotransformation and Prodrug Concepts

Prodrug strategies are often employed in pharmaceutical development to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of active pharmaceutical ingredients mdpi.com. Carbamate moieties are frequently incorporated into prodrug designs due to their stability and functional versatility wosjournals.com.

In Vitro and In Vivo (Animal) Bioconversion Studies of Carbamate ProdrugsCarbamate-based prodrugs are designed to be biologically inert compounds that are activated post-administration to their pharmacologically active forms through biotransformationmdpi.com. The design of such prodrugs necessitates ensuring their degradation and release of the parent drug at the appropriate time and site, requiring suitable chemical and enzymatic stabilitywuxiapptec.com.

In vitro bioconversion studies are conducted using various biological matrices such as liver homogenate, plasma, liver microsomes, hepatocytes, intestinal microsomes, and intestinal S9 fractions to determine the conversion rate and degree of prodrug hydrolysis wuxiapptec.comscirp.org. Hepatocytes, particularly liver-derived cells, are important in vitro models due to their liver-specific functions and metabolic capabilities, expressing enzymes responsible for drug biotransformation and prodrug activation scirp.org. Carboxylesterase enzymes are commonly used in in vitro models for screening ester prodrugs as they mimic in vivo metabolic processes scirp.org.

In vivo bioconversion studies typically utilize animal models, such as rats and mice, to assess drug absorption, distribution, metabolism, and elimination, and to understand the relationship between drug concentration and biological effect scirp.org. These models are used for larger-scale exploratory studies of efficacy and safety scirp.org. Carbamate-bridged prodrugs have been designed to improve aqueous solubility, metabolic stability, and oral bioavailability of various compounds, demonstrating rapid release of the active drug in blood upon gastrointestinal absorption in animal models nih.gov. While carbamate prodrugs are a significant area of research, specific in vitro or in vivo bioconversion studies focusing on this compound as a prodrug are not detailed in the provided literature.

Investigation of Metabolic Stability in Preclinical ModelsMetabolic stability is a crucial parameter optimized during the design of new active compounds, influencing their half-life and clearance in living organismsmdpi.com. For prodrugs, appropriate metabolic stability ensures that the compound is not degraded prematurely before reaching its target site, nor is its degradation unduly delayed after reaching the targetwuxiapptec.com.

Preclinical models are extensively used to investigate metabolic stability. In vitro methods often involve assessing stability in liver microsomes and plasma, which provide insights into enzymatic breakdown mdpi.com. In vivo assessments are conducted in animal models like rats and mice, where the metabolic stability is expressed as half-lifetime and clearance mdpi.com. Structural modifications to carbamates can significantly influence their metabolic stability wosjournals.comresearchgate.net. For instance, amide prodrugs tend to be more stable in enzyme metabolism compared to ester prodrugs wuxiapptec.com. The stability and permeability properties of carbamates have been leveraged to enhance various pharmacological compounds researchgate.net. While the general principles of assessing metabolic stability in preclinical models apply to carbamates, specific data on the metabolic stability of this compound in such models are not provided in the available sources.

Advanced Research Methodologies and Analytical Techniques

Bioassays and Screening Platforms for Carbamate (B1207046) Derivatives

Bioassays and screening platforms are fundamental in determining the biological effects of carbamate derivatives like meparfynol carbamate. nih.gov These platforms can range from high-throughput screening (HTS) of large compound libraries to more focused assays on specific biological targets. embl.orgbmglabtech.com

A primary application of in vitro enzyme inhibition assays in the context of carbamates is the assessment of their impact on cholinesterases, such as acetylcholinesterase (AChE). nih.govplos.org The Ellman's method is a widely used spectrophotometric technique for this purpose. nih.govresearchgate.netpublichealthtoxicology.com

The principle of the Ellman's method involves the use of a substrate, typically acetylthiocholine, which is hydrolyzed by AChE to produce thiocholine. researchgate.net Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB). researchgate.netpublichealthtoxicology.com The intensity of the yellow color, which is proportional to the enzyme activity, is measured spectrophotometrically at a specific wavelength, commonly 412 nm. researchgate.net Inhibition of AChE by a compound like a carbamate derivative would result in a reduced rate of color development. nih.gov

While the Ellman's method is standard, modifications are often necessary to accommodate different experimental conditions and to overcome limitations, such as interference from colored compounds or the reactivity of certain test substances with the reagents. nih.govresearchgate.net For instance, hemoglobin interference can be a concern in whole blood sample analysis. plos.org

| Parameter | Description |

| Enzyme | Acetylcholinesterase (AChE) nih.govplos.org |

| Substrate | Acetylthiocholine researchgate.net |

| Reagent | 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) researchgate.net |

| Product Measured | 5-thio-2-nitrobenzoate (TNB) researchgate.net |

| Detection Method | Spectrophotometry (e.g., at 412 nm) researchgate.net |

| Principle | Enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a colored product. The rate of color formation is proportional to enzyme activity. researchgate.net |

Competition binding assays are crucial for determining the affinity of a compound for a specific receptor. oncodesign-services.com These assays involve a radiolabeled ligand with a known affinity for the receptor and a non-labeled competitor compound, which could be a carbamate derivative. oncodesign-services.com The fundamental principle is that the unlabeled test compound will compete with the radiolabeled ligand for binding to the receptor. oncodesign-services.comresearchgate.net

By measuring the displacement of the radiolabeled ligand at various concentrations of the test compound, one can determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). oncodesign-services.com This IC50 value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the test compound for the receptor. oncodesign-services.com These studies are essential for understanding the pharmacological profile of a compound and its potential mechanism of action. oncodesign-services.comuni-regensburg.de It is important to consider factors like ligand depletion, where a significant fraction of the radioligand binds to the receptor, which can affect the accuracy of affinity measurements. uni-regensburg.deumich.edu

| Component | Role in Assay |

| Receptor | The biological target of interest. oncodesign-services.com |

| Radiolabeled Ligand | A molecule with a radioactive isotope that binds with high affinity and specificity to the receptor. oncodesign-services.com |

| Unlabeled Competitor | The test compound (e.g., a carbamate derivative) whose affinity for the receptor is being determined. oncodesign-services.com |

| Measurement | Quantification of the displacement of the radiolabeled ligand by the competitor. oncodesign-services.com |

| Key Parameter | IC50 (half-maximal inhibitory concentration), which is used to calculate the affinity (Ki). oncodesign-services.com |

In vitro cellular assays using cell lines like macrophages are valuable for investigating the immunomodulatory effects of compounds. nih.gov Macrophages, when activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, initiate an inflammatory response, characterized by the release of various cytokines and chemokines. nih.govnih.gov

By treating LPS-activated macrophages with a test compound, such as a carbamate derivative, researchers can assess its impact on this inflammatory cascade. nih.gov The effects can be quantified by measuring the levels of secreted pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-10) in the cell culture supernatant using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). nih.govnih.gov Flow cytometry can also be employed to analyze changes in cell surface marker expression, providing further insights into the compound's mechanism of action. nih.govresearchgate.net These assays help to understand how a compound might modulate immune responses at a cellular level. nih.gov

Animal neurobehavioral paradigms are essential for evaluating the in vivo effects of compounds on cognitive and sensory functions. googleapis.comepo.org These studies are particularly relevant for compounds like meparfynol, which has been investigated for its potential to modulate sensory processing and cognitive functions. googleapis.com

A variety of behavioral tests can be employed in animal models (e.g., rodents) to assess different aspects of cognition and sensory processing. For example, tasks that evaluate learning and memory, attention, and sensory gating can provide insights into the central nervous system effects of a compound. epo.org The results from these paradigms can help to establish a link between the in vitro activities of a compound and its potential therapeutic effects in a whole organism.

In Vitro Cellular Assays (e.g., LPS-activated macrophages)

Advanced Spectroscopic and Chromatographic Methods for Compound Characterization

Advanced spectroscopic and chromatographic methods are indispensable for the structural elucidation and analysis of chemical compounds, including carbamates. mdpi.comtaylorfrancis.comresearchgate.net

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to separate components of a mixture. mdpi.comresearchgate.net HPLC is often preferred for thermally labile compounds like many carbamates. taylorfrancis.com These separation techniques are frequently coupled with mass spectrometry (MS) for sensitive detection and quantification of the compounds. taylorfrancis.comnih.gov

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide detailed information about the molecular structure. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of organic molecules. core.ac.ukpitt.edu One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. core.ac.uk

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms within the molecule, allowing for the assembly of the complete chemical structure. core.ac.ukpitt.edu

A specific application of NMR in the study of carbamates is the analysis of rotational isomers, or rotamers. The C-N bond in carbamates has partial double bond character, which can lead to hindered rotation and the existence of syn and anti rotamers. nd.edund.edu NMR spectroscopy, particularly at low temperatures, can be used to observe the distinct signals for each rotamer and to determine their relative populations and the energy barrier to rotation. nd.edund.edu For some carbamates, the rotational barrier is low, and the rotamers may not be individually observable by NMR even at low temperatures. nd.edu The study of rotameric equilibria can be important for understanding the conformational preferences of the molecule and how these might influence its biological activity. nd.edu Recent advancements in NMR, such as the use of ¹⁷O NMR, have shown promise in differentiating between different carbamate and carbamic acid species in various materials. nih.gov

| NMR Technique | Information Provided |

| ¹H NMR | Provides information about the number and chemical environment of hydrogen atoms. core.ac.uk |

| ¹³C NMR | Provides information about the number and chemical environment of carbon atoms. core.ac.uk |

| COSY | Shows correlations between coupled protons, typically through two or three bonds. core.ac.uk |

| HSQC | Shows correlations between protons and directly attached carbons. core.ac.uk |

| HMBC | Shows long-range correlations between protons and carbons, typically over two or three bonds. core.ac.uk |

| NOESY/ROESY | Provides information about the spatial proximity of nuclei, which is crucial for stereochemical assignments. core.ac.uk |

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) is a cornerstone analytical technique for the identification and quantification of drug metabolites. uniprot.org When applied to a compound like this compound, MS-based methods, particularly when coupled with chromatography, offer high sensitivity and selectivity for elucidating its biotransformation products. aksci.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination for analyzing metabolites from complex biological matrices. uniprot.orgfrontiersin.org This technique can generate molecular weight, structural, and quantitative information simultaneously. uniprot.org For carbamate compounds, LC-MS/MS systems, such as those using a triple quadrupole or a quadrupole-linear ion trap (QTRAP), are employed for both quantification and confirmation of residues. The initial step in the degradation of many carbamate pesticides is the hydrolysis of the carbamate ester or amide linkage, a reaction catalyzed by hydrolase enzymes. plos.orgnih.govnih.gov

Metabolite identification strategies often involve both untargeted and targeted approaches. plos.orgnih.gov

Untargeted Metabolomics: This approach provides a comprehensive, unbiased snapshot of all detectable metabolites in a sample. plos.orgnih.gov It is ideal for discovery research, helping to generate hypotheses about metabolic pathways by identifying unexpected changes or novel metabolites without a predefined list of targets. frontiersin.orgnih.gov

Targeted Metabolomics: This method focuses on the precise measurement and quantification of a predefined set of known metabolites. nih.gov It offers high sensitivity and specificity, making it suitable for studies with defined hypotheses, such as tracking the depletion of the parent compound (this compound) and the appearance of expected metabolites. nih.gov

Commonly, metabolite analysis involves identifying mass shifts corresponding to specific biochemical reactions. For instance, hydroxylation adds 16 Da (M+16) to the parent mass, while glucuronidation adds 176 Da (M+176). uniprot.org For carbamates specifically, a characteristic fragmentation pattern often involves the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a loss of 57 Da. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which helps in determining the elemental composition of unknown metabolites. nih.gov

Table 1: Mass Spectrometry Techniques for Carbamate Metabolite Analysis

| Technique | Description | Application in this compound Analysis |

| LC-MS/MS (Triple Quadrupole) | A targeted technique that offers high sensitivity and specificity for quantifying known compounds by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). uniprot.org | Quantification of this compound and its predicted primary metabolites (e.g., 3-methyl-1-pentyn-3-ol) in biological samples. |

| LC-MS/MS (QTRAP) | A hybrid system combining a triple quadrupole with a linear ion trap. It can perform quantitative MRM scans and qualitative, highly sensitive Enhanced Product Ion (EPI) scans for structural confirmation. | Provides both quantitative data and detailed fragmentation spectra to confirm the identity of potential this compound metabolites. |

| High-Resolution MS (HRMS) (e.g., TOF, Orbitrap) | An untargeted or targeted technique that provides very high mass accuracy and resolution, allowing for the determination of the elemental composition of unknown metabolites. nih.gov | Identification of novel or unexpected metabolites of this compound by accurately determining their molecular formulas. |

| Gas Chromatography-MS (GC-MS) | Often used for volatile and thermally stable compounds. Derivatization may be required for less volatile metabolites. aksci.com | Analysis of the volatile alcohol metabolite (3-methyl-1-pentyn-3-ol) that would result from the hydrolysis of this compound. |

Genetic and Molecular Approaches in Microbial Degradation Studies

The biodegradation of carbamate compounds by microorganisms is a subject of significant research, driven by the need for effective bioremediation strategies. nih.gov Genetic and molecular techniques are essential for identifying the specific enzymes and metabolic pathways involved. nih.govresearchgate.net

Genome Analysis and Gene Annotation for Degradation Enzymes

The initial and most critical step in the microbial degradation of many carbamate pesticides is the hydrolysis of the carbamate bond, a reaction catalyzed by enzymes known as carbamate hydrolases or carboxylesterases. plos.orgnih.govnih.gov Identifying the genes that encode these enzymes is a primary goal of genomic studies.

Whole-genome sequencing of carbamate-degrading bacteria, followed by comparative genomic analysis, is a powerful strategy to pinpoint catabolic genes. asm.org For example, by comparing the genomes of carbofuran-degrading Sphingobium strains with non-degrading relatives, researchers have identified entire gene clusters (cfd cluster) responsible for the complete breakdown of the pesticide. asm.org These analyses reveal that degradation genes are often located on mobile genetic elements like plasmids and are flanked by insertion sequences, which suggests that horizontal gene transfer plays a crucial role in the evolution and spread of these degradation capabilities among different bacterial species. frontiersin.orgasm.org

Several key genes encoding carbamate hydrolases have been identified and characterized from various microorganisms. These genes provide a basis for annotating new genomes and for understanding the diversity of carbamate degradation pathways.

Table 2: Examples of Annotated Genes Involved in Carbamate Degradation

| Gene Name | Enzyme | Function | Source Organism Example |

| cehA | Carbamate Hydrolase / Carboxylesterase | Hydrolysis of N-methylcarbamates like carbaryl (B1668338) and oxamyl. frontiersin.orggenome.jp | Rhizobium sp. AC100, Novosphingobium sp. KN65.2. frontiersin.org |

| mcd | Methyl Carbamate Degrading Hydrolase | Hydrolysis of the carbamate ester bond in compounds like carbofuran (B1668357). frontiersin.orgasm.org | Achromobacter sp. frontiersin.org |

| mcbA | N-Methylcarbamate Hydrolase | Hydrolysis of carbaryl and carbofuran. nih.govasm.org | Pseudomonas sp. C5pp. asm.org |

| ameH | Carbamate C-N Hydrolase | Hydrolysis of the oxime carbamate methomyl. nih.govasm.org | Aminobacter aminovorans MDW-2. nih.gov |

| rutD | Putative Carbamate Hydrolase | Facilitates the hydrolysis of carbamate as part of pyrimidine (B1678525) catabolism. uniprot.orguniprot.org | Escherichia coli (strain K12). uniprot.org |

Monitoring Enzyme Activity in Cell-Free Extracts and Whole Cells

Once putative degradation genes are identified, their function must be verified by monitoring enzymatic activity. nih.gov This can be accomplished using either whole microbial cells or purified cell-free extracts containing the enzyme of interest.

Cell-Free Extract Assays: Preparing cell-free extracts involves growing the microbial culture, harvesting the cells, and lysing them through methods like sonication. plos.org After removing cell debris by centrifugation, the resulting supernatant (the cell-free extract) can be used for enzyme assays. plos.org A common method for quantifying carboxylesterase activity is a spectrophotometric assay using a model substrate like p-nitrophenyl (pNP) acetate (B1210297) or butyrate. The hydrolase enzyme cleaves the ester bond, releasing p-nitrophenol, which is a chromophore that can be quantified by measuring absorbance at a specific wavelength. plos.org The activity of the purified enzyme can be characterized by determining its optimal pH and temperature, and its kinetic parameters (Km and kcat) can be calculated by measuring reaction rates at various substrate concentrations. nih.gov

Whole-Cell Assays: Whole-cell assays provide a more direct measure of a microorganism's ability to degrade a compound in a system that more closely resembles an in-situ environment. In these assays, a known concentration of the carbamate compound is added to a culture of the microorganism. The degradation of the compound over time is monitored by periodically taking samples and analyzing the concentration of the parent compound and its metabolites using techniques like High-Performance Liquid Chromatography (HPLC). frontiersin.orgnih.gov This approach confirms the degrading capability of the intact organism and is crucial for assessing its potential for bioremediation. nih.gov Furthermore, advanced biosensors, such as those based on neuroblastoma cells that detect the inhibition of acetylcholinesterase, can be used for rapid, real-time monitoring of carbamate presence and degradation. researchgate.net

Table 3: Methods for Monitoring Carbamate Degradation Activity

| Assay Type | Methodology | Key Measurements | Application |

| Cell-Free Spectrophotometric Assay | The cell-free extract is incubated with a chromogenic substrate (e.g., p-nitrophenyl butyrate). The release of p-nitrophenol is measured by absorbance. plos.org | Rate of p-nitrophenol formation (change in absorbance over time). | Quantifying the general esterase/hydrolase activity of a specific enzyme or crude extract. plos.org |

| Cell-Free HPLC/LC-MS Assay | A purified enzyme or cell-free extract is incubated with the target carbamate (e.g., this compound). nih.govnih.gov | Disappearance of the substrate peak and/or appearance of metabolite peaks over time. nih.gov | Determining substrate specificity and calculating enzyme kinetics (Km, kcat) for the specific carbamate. nih.gov |

| Whole-Cell HPLC Assay | Intact microbial cells are incubated with the carbamate in a liquid culture. Samples are analyzed by HPLC over time. frontiersin.org | Decrease in the concentration of the parent carbamate. | Confirming the degradation capability of the microorganism and studying degradation rates under various conditions. frontiersin.org |

| Whole-Cell Biosensor Assay | Whole cells (e.g., microbial or neuronal) are used as the biological recognition element in a sensor that detects the target carbamate or its effect. researchgate.net | Change in a measurable signal (e.g., electrical potential, fluorescence) in response to the carbamate. researchgate.net | Rapid and sensitive detection and monitoring of carbamate degradation in real-time. researchgate.netpromega.com |

Future Research Directions for Meparfynol Carbamate Analogues

Elucidation of Remaining Unknown Pharmacological Targets and Mechanisms

While meparfynol and its carbamate (B1207046) derivative are known to have sedative-hypnotic effects similar to ethchlorvynol and acute alcohol intoxication, detailed information on their specific molecular targets remains limited. ecddrepository.org The carbamate moiety is a key structural feature in many approved drugs, where it can be crucial for drug-target interactions. nih.govacs.org Future research should aim to identify the specific receptors, ion channels, or enzymes that meparfynol carbamate analogues interact with to produce their pharmacological effects.

A chemical proteomics approach, which has been successfully used to identify targets for other compounds, could be employed. plos.org This involves designing bifunctional probes of this compound analogues that can capture their protein targets within living cells, allowing for their subsequent identification and characterization. plos.org Understanding these targets is the first step toward designing more potent and selective analogues.

Development of Novel Synthetic Routes with Improved Efficiency or Selectivity

The synthesis of carbamates can be approached through various methods, including the reaction of amines with alkyl chloroformates or the reaction of alcohols with isocyanates. wikipedia.orggoogle.com However, these traditional methods can involve toxic reagents like phosgene (B1210022) or moisture-sensitive compounds. google.comorganic-chemistry.org

Recent advancements have focused on developing more efficient and environmentally benign synthetic strategies. These include:

One-pot reactions: Combining amines, carbon dioxide, and an organic electrophile in the presence of a cesium base can produce carbamates in good yield at mild temperatures. google.comorganic-chemistry.org

Catalytic methods: Tin-catalyzed transcarbamoylation offers a cost-effective and versatile method for synthesizing carbamates from alcohols. organic-chemistry.org Biocatalytic approaches using enzymes like esterases are also being explored for carbamate synthesis in aqueous media. nih.gov

Continuous-flow synthesis: This modern technique allows for the rapid and efficient production of carbamates from carbon dioxide and amines, significantly reducing reaction times. nih.gov

Future work in this area should focus on adapting these novel methods for the synthesis of a diverse library of this compound analogues, enabling the exploration of structure-activity relationships.

Exploration of Carbamate Scaffolds for New Preclinical Probes in Neuroscience and Chemical Biology

The carbamate group is a versatile scaffold in medicinal chemistry due to its chemical stability and ability to modulate interactions with biological targets. acs.org Carbamate derivatives are being investigated for a wide range of applications in neuroscience, including as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease. mdpi.comresearchgate.netnih.gov

The development of selective inhibitors for enzymes such as monoacylglycerol lipase (B570770) (MAGL), which is involved in endocannabinoid signaling, highlights the potential of carbamate-based probes. acs.org N-Hydroxysuccinimidyl (NHS) carbamates, for instance, have been identified as a promising class of serine hydrolase inhibitors with minimal off-target effects. acs.org

Future research should focus on designing and synthesizing this compound analogues as selective preclinical probes to investigate the function of various enzymes and receptors in the central nervous system. These probes could be invaluable tools for understanding complex neurological processes and identifying new therapeutic targets.

Computational Design of this compound Analogues with Tuned Preclinical Profiles

Computational methods are increasingly being used to accelerate the drug discovery process. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can guide the design of new compounds with improved properties. plos.org

For instance, 2D-QSAR models have been used to design potent carbamate-based inhibitors of acetylcholinesterase. plos.org These models identify the key molecular features that influence biological activity, allowing for the in silico screening of virtual libraries of analogues. plos.org Similarly, generative AI models combined with structure-based design have been used to discover novel carbamate inhibitors of Cbl-b, an E3 ligase involved in T cell activation. nih.gov

Future research should apply these computational tools to the design of this compound analogues. By predicting their binding affinities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicity, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Advanced Studies on Environmental Biodegradation and Enzyme Engineering

The widespread use of carbamates as pesticides has raised environmental concerns. frontiersin.orgresearchgate.net Understanding the biodegradation of these compounds is crucial for developing effective bioremediation strategies. researchgate.net

Microorganisms have evolved pathways to degrade carbamates, often initiated by the hydrolysis of the carbamate ester or amide linkage by enzymes such as carbaryl (B1668338) hydrolase. frontiersin.orgnih.gov The resulting metabolites are then funneled into central metabolic pathways. nih.gov

Future research in this area should investigate the biodegradation of this compound and its analogues. This includes:

Identifying and characterizing the microorganisms and enzymes responsible for their degradation. nih.gov

Using enzyme engineering and metabolic engineering to enhance the efficiency of these degradation pathways. nih.govmdpi.com For example, a novel ethyl carbamate hydrolase has been genetically engineered for improved degradation of ethyl carbamate in alcoholic beverages. mdpi.com

These studies will not only contribute to environmental protection but may also provide insights into the metabolic fate of these compounds in biological systems.

Q & A

Basic: What in vivo behavioral models are used to assess Meparfynol carbamate's efficacy in schizophrenia research?

Answer:

Preclinical studies utilize chronic administration protocols (1 dose/day for 8 days) in rodent models to evaluate behavioral effects. Key paradigms include:

- Pre-pulse Inhibition (PPI) of Startle Response : Measures sensory processing deficits, a hallmark of schizophrenia. This compound (20 mg/kg) significantly enhanced PPI in mice and socially isolated rats .

- Novel Object Recognition : Assesses cognitive function by reducing exploratory time in treated mice, indicating improved recognition memory .

- Spatial Learning Tests : Evaluated using maze paradigms to demonstrate enhanced spatial memory retention .

Methodological Note: Intraperitoneal administration (20–50 mg/kg) and post-administration behavioral analysis are standard .

Advanced: How do in vitro receptor binding assays for this compound correlate with its in vivo pharmacological effects?

Answer:

In vitro assays (e.g., Novascreen’s high-throughput receptor binding) showed low target inhibition values (<20%), suggesting weak affinity for tested receptors . However, in vivo studies demonstrated significant behavioral improvements, implying mechanisms such as:

- Prodrug Conversion : this compound may act as a prodrug, metabolizing into active species with higher receptor affinity .

- Off-Target Effects : Modulation of undisclosed pathways (e.g., MAP kinase activation in hippocampal assays) .

Contradiction Resolution: Complementary assays (e.g., R-SAT or PI Hydrolysis) are recommended to identify non-canonical targets .

Basic: What synthetic strategies are employed for racemic this compound?

Answer:

Retrosynthetic approaches start with compounds ≤4 carbons, leveraging:

- Alkyne Chemistry : Formation of the 3-methylpent-1-yn-3-ol backbone via nucleophilic addition or Grignard reactions .

- Carbamate Formation : Reaction with carbamoyl chloride or phosgene derivatives to introduce the carbamate group .

Key Challenge: Stereochemical control during racemic synthesis requires chiral catalysts or resolution techniques .

Advanced: What methodological considerations are critical when adapting analytical techniques for this compound quantification?

Answer:

As a non-official compound, this compound requires method validation against structurally similar agents (e.g., ethchlorvynol):

- GC-MS : Used for pharmacokinetic profiling in murine blood, with recovery rates ≥96% .

- Titration Adaptations : Acid-base titration of liberated carbamate groups, though less precise than chromatographic methods .

Data Reliability: Cross-validate with LC-MS/MS to address matrix effects in biological samples .

Basic: What dosage regimens have been explored in preclinical studies of this compound?

Answer:

- Acute vs. Chronic Administration : Chronic dosing (7–8 days pre-testing) showed sustained cognitive benefits, unlike acute dosing .

- Dose Range : 20–50 mg/kg intraperitoneally in rodents ; oral regimens in humans propose 200–400 mg/day (twice daily) to stabilize blood levels .

Combination Therapy: Co-administration with clozapine (antipsychotic) enhances efficacy, requiring pharmacokinetic interaction studies .

Advanced: What strategies are proposed to enhance this compound's blood-brain barrier (BBB) penetration?

Answer:

- Prodrug Derivatives : Hydrophobic modifications (e.g., acyl groups) to improve passive diffusion .

- Mimetic Development : Combinatorial libraries screen for analogs with improved BBB permeability while retaining pharmacological activity .

- In Vivo Assays : Hippocampal MAP kinase activation assays quantify BBB penetration efficacy .

Basic: How is this compound’s pharmacokinetic profile characterized in preclinical models?

Answer:

- Single-Dose Kinetics : Intraperitoneal administration (50 mg/kg) in mice showed peak blood concentration at 40–60 minutes, with rapid clearance (t½ ~2 hours) .

- Metabolic Pathways : Hepatic conversion via esterases likely, though specific metabolites remain uncharacterized .

Advanced: What experimental designs address discrepancies in this compound’s neurobehavioral effects across species?

Answer:

- Species-Specific Protocols : Mice (C57B16 strain) show robust PPI enhancement, while rats require isolation-induced deficits to observe effects .

- Dose Escalation Studies : Identify optimal ranges to avoid inverted U-shaped dose-response curves common in neuroactive compounds .

Basic: What structural features of this compound inform its structure-activity relationship (SAR)?

Answer:

- Alkyne Core : Critical for lipid solubility and BBB penetration.

- Carbamate Group : Enhances stability and modulates hydrolysis rates for prolonged activity .

Derivative Synthesis: Halogenation or alkylation at the 3-methyl position alters receptor affinity and metabolic stability .

Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.